Antifungal MIC Comparison of 4-Bromo vs. 4-Chloro and 4-Nitro Analogs Against Candida krusei
In a comparative study, the closely related analog 2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidin-4-one (Compound 2) demonstrated an MIC of 33 µg/mL against Candida krusei [1]. This value is structurally comparable to the 4-chloro analog (Compound 3, MIC = 32 µg/mL) but markedly less active than the 4-nitro analog (Compound 6, MIC = 6.25 µg/mL), which showed activity comparable to the clinical standard fluconazole (MIC = 3.125 µg/mL) [1]. This data indicates that the electron-withdrawing potential of the bromo group provides a distinct activity profile compared to other substituents, positioning this scaffold for further optimization.
| Evidence Dimension | In vitro antifungal activity (MIC) against Candida krusei |
|---|---|
| Target Compound Data | 33 µg/mL (2-(4-bromophenyl)-3-(4-hydroxyphenyl)thiazolidin-4-one, Compound 2) |
| Comparator Or Baseline | 4-Chloro analog (Compound 3): 32 µg/mL; 4-Nitro analog (Compound 6): 6.25 µg/mL; Fluconazole: 3.125 µg/mL |
| Quantified Difference | ~5.3-fold less potent than 4-nitro analog; equipotent to 4-chloro analog |
| Conditions | Tube dilution method in Sabouraud Dextrose Broth; MIC defined as lowest concentration preventing visible growth [1] |
Why This Matters
This differentiation guides researchers in selecting the appropriate halogenated scaffold, as the bromo analog provides a distinct electronic profile for further synthetic derivatization compared to the chloro or nitro variants.
- [1] Al-Ebaisat, H. S., Ababne, T. S., Al Shboul, T. M., & Jazzazi, T. M. (2016). Synthesis, Characterization and Antifungal Activity of Some Substituted 4-thiazolidinone Derivatives. The Journal of Pure and Applied Chemistry Research, 5(3), 125-130. View Source
